molecular formula C13H19NO B034502 AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- CAS No. 19832-31-6

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-

Cat. No. B034502
CAS RN: 19832-31-6
M. Wt: 205.3 g/mol
InChI Key: YBEDBXNUCCCITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-, also known as EMMP, is a chemical compound with potential applications in scientific research. It is a type of azetidine derivative that has been synthesized and studied for its unique properties and potential uses. In

Scientific Research Applications

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential applications in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging and detection of cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been used in various assays to study cellular processes such as cell migration, invasion, and proliferation. Its potential uses in scientific research are still being explored.

Mechanism Of Action

The mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Further studies are needed to fully understand the mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.

Biochemical And Physiological Effects

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation of endothelial cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Further studies are needed to fully understand the biochemical and physiological effects of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.

Advantages And Limitations For Lab Experiments

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good stability and can be stored for extended periods of time. However, there are also limitations to using AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. It also has limited solubility in aqueous solutions, which can affect its bioavailability. Further studies are needed to address these limitations.

Future Directions

There are several future directions for research on AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to better understand its potential uses and limitations. Another direction is to study its potential use as a fluorescent probe for imaging and detection of cancer cells. This could have important applications in cancer diagnosis and treatment. Further studies are also needed to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Its mechanism of action and biochemical and physiological effects are still being studied. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.

Synthesis Methods

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 3-ethyl-3-(m-methoxyphenyl)propanal. This intermediate is then reacted with sodium cyanoborohydride and acetic acid to yield AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. The synthesis of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been optimized to increase yield and purity, and it is now readily available for scientific research purposes.

properties

CAS RN

19832-31-6

Product Name

AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine

InChI

InChI=1S/C13H19NO/c1-4-13(9-14(2)10-13)11-6-5-7-12(8-11)15-3/h5-8H,4,9-10H2,1-3H3

InChI Key

YBEDBXNUCCCITN-UHFFFAOYSA-N

SMILES

CCC1(CN(C1)C)C2=CC(=CC=C2)OC

Canonical SMILES

CCC1(CN(C1)C)C2=CC(=CC=C2)OC

Other CAS RN

19832-31-6

synonyms

3-Ethyl-3-(m-methoxyphenyl)-1-methylazetidine

Origin of Product

United States

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